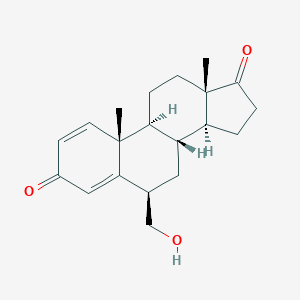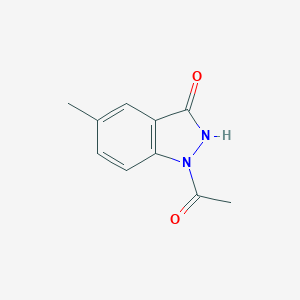
1-Acetyl-5-methyl-1H-indazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells. It has also been reported to exhibit anti-inflammatory and antioxidant activities. Moreover, this compound has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been used as a building block for the synthesis of various heterocyclic compounds. Moreover, it has been extensively studied for its potential applications in various fields. However, this compound has some limitations for lab experiments. It is relatively unstable and requires careful handling. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one. One of the most promising directions is the synthesis of novel derivatives with improved biological activities. Moreover, the mechanism of action of this compound needs to be further elucidated to design more targeted experiments. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions needs to be explored further. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases needs to be investigated. Finally, the potential use of this compound in nanotechnology and material science needs to be explored further.
Conclusion:
In conclusion, 1-Acetyl-5-methyl-1H-indazol-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. Moreover, this compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the study of this compound, which could have significant implications in various fields.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 1-Acetyl-5-methyl-1H-indazol-3(2H)-one. One of the most common methods involves the reaction of 2-methyl-1-nitrosoindole with acetylacetone in the presence of a base such as sodium methoxide. Another method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with ethyl acetoacetate in the presence of ammonium acetate.
Applications De Recherche Scientifique
1-Acetyl-5-methyl-1H-indazol-3(2H)-one has been extensively studied for its potential applications in various fields. It has been used as a building block for the synthesis of various heterocyclic compounds with potential biological activities. This compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
152839-61-7 |
|---|---|
Nom du produit |
1-Acetyl-5-methyl-1H-indazol-3(2H)-one |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
1-acetyl-5-methyl-2H-indazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-9-8(5-6)10(14)11-12(9)7(2)13/h3-5H,1-2H3,(H,11,14) |
Clé InChI |
FDIUAXHGEFERIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
SMILES canonique |
CC1=CC2=C(C=C1)N(NC2=O)C(=O)C |
Synonymes |
3H-Indazol-3-one, 1-acetyl-1,2-dihydro-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



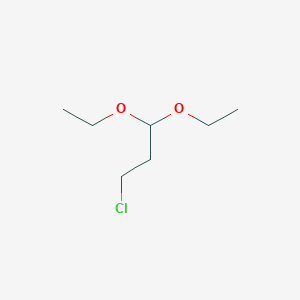
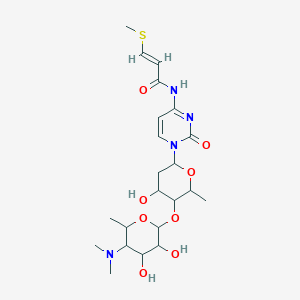
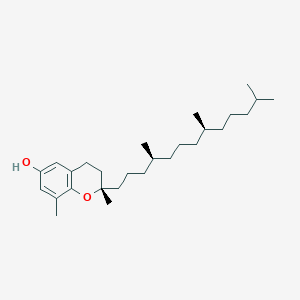
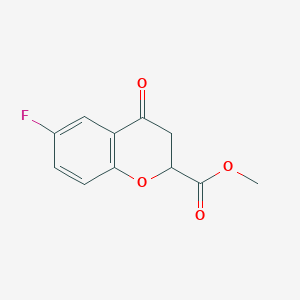
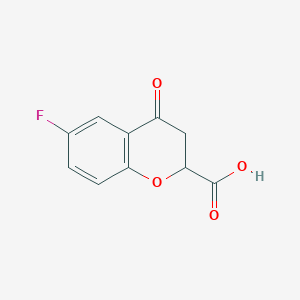
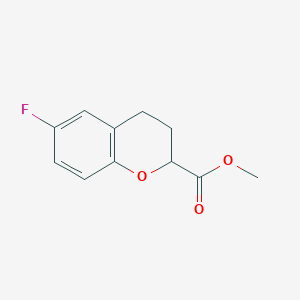
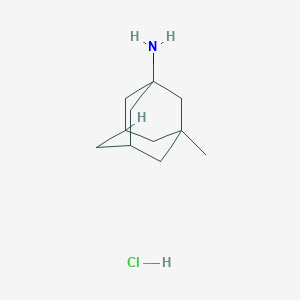
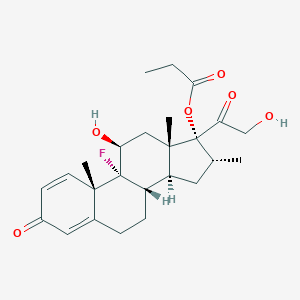

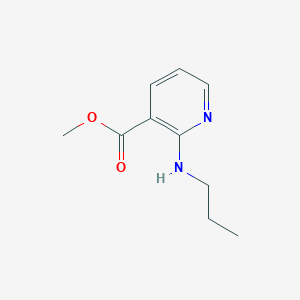
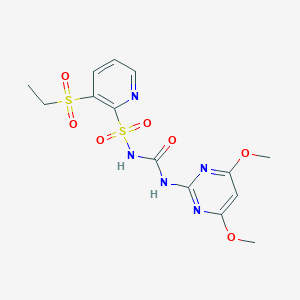
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)
